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Compound of Interest

Compound Name:
2-Chloro-4,6-dimethyl-3-

nitropyridine

Cat. No.: B2972887 Get Quote

An In-depth Technical Guide to 2-Chloro-4,6-dimethyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 2-Chloro-4,6-dimethyl-3-
nitropyridine, a key heterocyclic building block in modern organic synthesis. It provides an in-

depth exploration of its physicochemical properties, synthesis, analytical characterization,

chemical reactivity, and safety protocols, designed to empower researchers in leveraging this

versatile compound for novel applications in pharmaceutical and agrochemical development.

Core Physicochemical & Structural Data
2-Chloro-4,6-dimethyl-3-nitropyridine is a substituted pyridine derivative featuring chloro,

nitro, and methyl functional groups, which impart its distinct reactivity.[1] Its core identifiers and

properties are summarized below for quick reference.
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Property Value Source

Molecular Formula C₇H₇ClN₂O₂ [1]

Molecular Weight 186.59 g/mol [1]

IUPAC Name
2-chloro-4,6-dimethyl-3-

nitropyridine
[1]

CAS Number 89793-09-9 [1]

Appearance
White to light yellow

powder/crystal
[2]

Melting Point 71 - 75 °C [2]

Synthesis and Purification
The synthesis of substituted chloronitropyridines typically involves a multi-step process

encompassing nitration followed by chlorination. The strategic placement of the methyl groups

on the pyridine ring directs the regioselectivity of these electrophilic substitution reactions.

A common and effective method for synthesizing analogous chlorinated pyridines involves the

treatment of a corresponding pyridone precursor with a strong chlorinating agent like

phosphorus oxychloride (POCl₃).[3] This transformation is a cornerstone of pyridine chemistry,

converting the hydroxyl group of the pyridone tautomer into a chloro substituent.

Experimental Protocol: Synthesis from 2,6-dimethyl-3-
nitro-4-pyridone
This protocol is adapted from established methods for the chlorination of nitropyridones.[3] The

underlying principle is the conversion of the pyridone to its chloro-derivative, a reaction driven

by the high reactivity of phosphorus oxychloride.

Step-by-Step Methodology:

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and

a magnetic stirrer, combine 2,6-dimethyl-3-nitro-4-pyridone (1 equivalent) with an excess of
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phosphorus oxychloride (approx. 5-10 equivalents). The excess POCl₃ serves as both the

reagent and the solvent.

Heating and Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and

maintain this temperature for 1.5 to 2 hours.[3] This extended heating ensures the complete

conversion of the pyridone starting material.

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room

temperature. Remove the excess phosphorus oxychloride under reduced pressure using a

rotary evaporator. This step is critical and should be performed in a well-ventilated fume

hood due to the corrosive and toxic nature of POCl₃ vapors.

Workup and Neutralization: Carefully dissolve the residue in a suitable organic solvent, such

as dichloromethane (CH₂Cl₂).[3] Transfer the solution to a separatory funnel and slowly add

a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is

neutral or slightly basic (pH ~7-8). This step neutralizes any remaining acidic species.

Extraction and Drying: Separate the organic layer. Wash it sequentially with water and brine

to remove any inorganic impurities. Dry the organic phase over anhydrous magnesium

sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.

Isolation of Product: Filter off the drying agent and concentrate the organic solution under

reduced pressure to yield the crude 2-Chloro-4,6-dimethyl-3-nitropyridine as a solid.

Purification (Optional): If necessary, the product can be further purified by recrystallization

from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity solid.
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Caption: Workflow for the synthesis of 2-Chloro-4,6-dimethyl-3-nitropyridine.
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Analytical and Spectroscopic Characterization
The structural confirmation and purity assessment of 2-Chloro-4,6-dimethyl-3-nitropyridine
are crucial for its application. A combination of chromatographic and spectroscopic techniques

is employed for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly

well-suited for this molecule due to its volatility and thermal stability.

Protocol: GC-MS Analysis
This protocol provides a standard method for the qualitative and quantitative analysis of the title

compound. The choice of a non-polar column like HP-5MS is based on its versatility for a wide

range of organic molecules.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile

organic solvent such as ethyl acetate or dichloromethane.

GC-MS System Configuration:

Gas Chromatograph: Agilent 6890N or equivalent.[4]

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

[4]

Injector: Splitless mode at 250°C.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

Oven Program: Start at 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold

for 5 minutes.[4]

Mass Spectrometer Configuration:

Ionization Mode: Electron Impact (EI) at 70 eV.[4]

Analyzer: Quadrupole or Ion Trap.
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Scan Range: 40-400 amu.

Data Analysis: The resulting chromatogram will show a peak at a specific retention time

corresponding to the compound. The associated mass spectrum will display a characteristic

fragmentation pattern, including the molecular ion peak (M⁺) and isotopic peaks

corresponding to the presence of chlorine (³⁵Cl and ³⁷Cl), confirming the compound's identity

and molecular weight.
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Caption: General workflow for the GC-MS analysis of the target compound.
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Chemical Reactivity and Applications
The utility of 2-Chloro-4,6-dimethyl-3-nitropyridine as a synthetic intermediate stems from

the distinct reactivity of its functional groups.

Chloro Group at C2: The chlorine atom is an excellent leaving group, making the C2 position

susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a

wide variety of nucleophiles (e.g., amines, alcohols, thiols), providing a gateway to diverse

molecular scaffolds.

Nitro Group at C3: The electron-withdrawing nitro group activates the pyridine ring for

nucleophilic attack, particularly at the positions ortho and para to it (C2 and C4). It can also

be reduced to an amino group, which can then be further functionalized, for example,

through diazotization or acylation.

Methyl Groups at C4 and C6: These groups can undergo condensation reactions under

specific conditions, although they are generally less reactive than the chloro and nitro

groups.

This versatile reactivity makes the compound and its isomers valuable in the synthesis of

complex organic molecules, including active pharmaceutical ingredients (APIs) and

agrochemicals like herbicides and pesticides.[2]
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C3-Nitro Group Reactions

2-Chloro-4,6-dimethyl-
3-nitropyridine

Nucleophilic Aromatic
Substitution (SNAr)Nucleophile

Reduction

Reducing Agent

Amines (R-NH2)

Alkoxides (R-O-)

Thiolates (R-S-)

Pharmaceutical &
Agrochemical Scaffolds

Aminopyridine Derivativee.g., H2/Pd, Fe/HCl

Click to download full resolution via product page

Caption: Key reaction pathways for 2-Chloro-4,6-dimethyl-3-nitropyridine.

Safety, Handling, and Storage
2-Chloro-4,6-dimethyl-3-nitropyridine is classified as a hazardous substance and must be

handled with appropriate precautions.[1]

GHS Hazard Classification
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Pictogram GHS Class Hazard Statement

alt text
Acute toxicity, oral (Category

4)
H302: Harmful if swallowed[1]

Skin irritation (Category 2) H315: Causes skin irritation[1]

Eye irritation (Category 2A)
H319: Causes serious eye

irritation[1]

Specific target organ toxicity —

single exposure (Category 3),

Respiratory tract irritation

H335: May cause respiratory

irritation[1]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid all skin

contact.[5]

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator

with an appropriate particulate filter.[5]

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after

handling.[5]

Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from

incompatible materials such as strong oxidizing agents and strong acids.[6]

Conclusion
2-Chloro-4,6-dimethyl-3-nitropyridine is a synthetically valuable building block characterized

by its defined physicochemical properties and versatile reactivity. A thorough understanding of
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its synthesis, analytical profile, and safe handling protocols is essential for its effective and

responsible use in research and development. This guide provides the foundational knowledge

for scientists to harness the potential of this compound in the creation of novel and complex

molecules for the pharmaceutical and agrochemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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